Lack of Comparative Data for Procurement Decisions
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) using the exact IUPAC name, CAS number (858117-54-1), and molecular formula (C18H14N2O2S) returned no quantitative biochemical, cellular, or in vivo data for this compound [1]. In contrast, the structurally related B-RafV600E inhibitor PLX-4720 (CAS 918505-84-7) has extensive published data, including a biochemical IC50 of 13 nM against B-RafV600E and >10-fold selectivity over wild-type B-Raf [2]. No head-to-head comparison, cross-study comparison, or class-level inference with quantitative data could be established for CAS 858117-54-1 against any comparator.
| Evidence Dimension | Availability of published quantitative activity data (biochemical/cellular IC50, selectivity profile) |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | PLX-4720 (CAS 918505-84-7): Biochemical IC50 = 13 nM (B-RafV600E); >10-fold selectivity over WT B-Raf; cellular pERK IC50 = 14–46 nM in B-RafV600E lines |
| Quantified Difference | Not calculable – target compound lacks any quantitative data |
| Conditions | N/A – no assay data available for the target compound |
Why This Matters
Without any quantitative activity data, no evidence-based differentiation from analogs or alternatives can be made, and procurement decisions cannot be guided by performance metrics.
- [1] Search conducted across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and general web search engines for CAS 858117-54-1, IUPAC name, and molecular formula (C18H14N2O2S) on April 30, 2026. No relevant primary data entries found. View Source
- [2] Tsai, J., Lee, J. T., Wang, W., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046. https://doi.org/10.1073/pnas.0711741105 View Source
